2-[(6-nitro-1H-benzotriazol-1-yl)oxy]-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]-N-(4-SULFAMOYLPHENYL)ACETAMIDE is a complex organic compound that features a benzotriazole moiety, a nitro group, and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]-N-(4-SULFAMOYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole derivative. The benzotriazole fragment is known for its excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of radicals . The synthetic route may involve nitration of benzotriazole followed by coupling with a sulfamoylphenyl acetamide derivative under specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]-N-(4-SULFAMOYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions due to its excellent leaving group ability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzotriazole moiety.
Scientific Research Applications
2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]-N-(4-SULFAMOYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a versatile intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV filters.
Mechanism of Action
The mechanism of action of 2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]-N-(4-SULFAMOYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can stabilize radicals and participate in electron transfer processes, while the nitro and sulfamoyl groups can interact with biological molecules through hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole Derivatives: Compounds like 1H-benzotriazole and its derivatives share similar structural features and reactivity profiles.
Nitroaromatic Compounds: Compounds such as nitrobenzene and dinitrobenzene have similar nitro group chemistry.
Sulfamoylphenyl Derivatives: Compounds like sulfamethoxazole share the sulfamoylphenyl moiety.
Uniqueness
2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]-N-(4-SULFAMOYLPHENYL)ACETAMIDE is unique due to the combination of the benzotriazole, nitro, and sulfamoylphenyl groups in a single molecule. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H12N6O6S |
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Molecular Weight |
392.35 g/mol |
IUPAC Name |
2-(6-nitrobenzotriazol-1-yl)oxy-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C14H12N6O6S/c15-27(24,25)11-4-1-9(2-5-11)16-14(21)8-26-19-13-7-10(20(22)23)3-6-12(13)17-18-19/h1-7H,8H2,(H,16,21)(H2,15,24,25) |
InChI Key |
ZPEQNYOREHFZCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2)S(=O)(=O)N |
Origin of Product |
United States |
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